N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a fluorine atom, making it potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with 1,3-diketones to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or halogen group .
Scientific Research Applications
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways . The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
- 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Uniqueness
What sets N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine apart is its specific substitution pattern, which includes an ethyl group, a fluorine atom, and a propan-2-yl group. These unique features may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H22FN5 |
---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C14H22FN5/c1-6-19-14(15)12(10(4)17-19)7-16-13-8-20(9(2)3)18-11(13)5/h8-9,16H,6-7H2,1-5H3 |
InChI Key |
SONVVPJWZBWIBF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC2=CN(N=C2C)C(C)C)F |
Origin of Product |
United States |
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